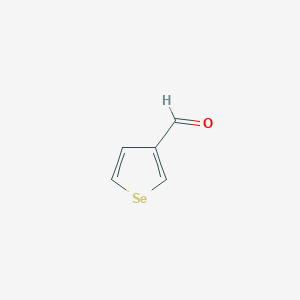
SELENOPHENE-3-CARBALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SELENOPHENE-3-CARBALDEHYDE is an organoselenium compound featuring a selenophene ring with a formyl group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Selenophenecarboxylic acid.
Reduction: 3-Selenophenemethanol.
Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).
Applications De Recherche Scientifique
SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.
Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Thiophene-3-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Furan-3-carboxaldehyde: Contains oxygen instead of selenium.
Pyrrole-3-carboxaldehyde: Contains nitrogen instead of selenium.
Uniqueness: SELENOPHENE-3-CARBALDEHYDE is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications .
Propriétés
Numéro CAS |
18168-59-7 |
|---|---|
Formule moléculaire |
C5H4OSe |
Poids moléculaire |
159.06 g/mol |
Nom IUPAC |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
Clé InChI |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
SMILES canonique |
C1=C[Se]C=C1C=O |
Synonymes |
3-Selenophenecarboxaldehyde (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















